
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline, also known as MTETA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the acidity of body fluids. Additionally, this compound has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of certain inflammatory mediators such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. This compound has also been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its potential as an anticonvulsant and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, its tetrazole ring makes it a promising candidate for the development of new drugs due to its inhibitory effect on carbonic anhydrase. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline. One potential direction is the development of new drugs based on its inhibitory effect on carbonic anhydrase. Another potential direction is the investigation of its potential as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and to investigate its potential toxicity.
Synthesemethoden
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitroaniline with oxan-3-ylmethyl chloride, followed by the reduction of the resulting intermediate with palladium-carbon and hydrogen gas. The final product is obtained by reacting the intermediate with sodium azide and copper sulfate.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Its tetrazole ring has been shown to have an inhibitory effect on the enzyme carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and ion transport. This compound has also been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-4-5-13(7-14(11)19-10-16-17-18-19)15-8-12-3-2-6-20-9-12/h4-5,7,10,12,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBVJLEXCWGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCCOC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

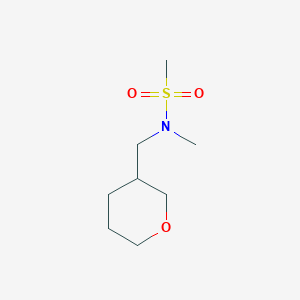
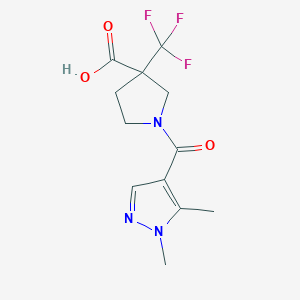
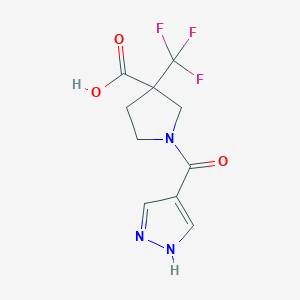
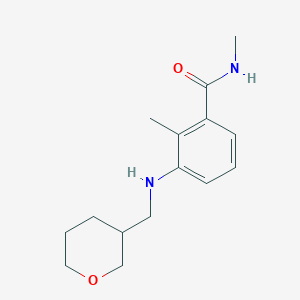
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
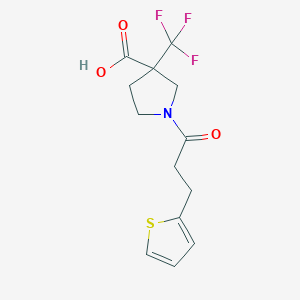



![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)


![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)